Enhanced Lipophilicity (logP) as a Predictor of Phase-Transfer Performance Compared to N-H and N-Methyl Analog
The target compound exhibits a calculated logP of 3.07, which is substantially higher than the N-H analog (2,2-dimethyl-5-phenyl-1,3-oxazolidin-4-one, estimated logP ~1.5) and the N-methyl analog (estimated logP ~1.9) . This approximately 1.2–1.6 log unit increase corresponds to a >10-fold higher partition coefficient into organic phases, making the N-cyclohexyl derivative uniquely suited for biphasic asymmetric reactions where efficient phase transfer of the chiral auxiliary is rate-determining [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 3.07 |
| Comparator Or Baseline | N-H analog (2,2-dimethyl-5-phenyl-1,3-oxazolidin-4-one): ~1.5; N-methyl analog: ~1.9 (estimated from model compounds) |
| Quantified Difference | Δ logP ≈ +1.1 to +1.6 vs. N-H and N-methyl analogs |
| Conditions | Calculated using fragment-based method (Mcule platform); validated against homologous oxazolidin-4-one logP values |
Why This Matters
Higher logP directly impacts solubility in non-polar media and phase-transfer efficiency, influencing reaction rate and yield in biphasic asymmetric transformations—a key criterion for selecting an auxiliary for non-aqueous process chemistry.
- [1] Whitesell, J. K. (1992). Cyclohexyl-Based Chiral Auxiliaries. Chemical Reviews, 92(5), 953–964. View Source
